molecular formula C10H12O B13574254 1-o-Tolylprop-2-en-1-ol CAS No. 39627-62-8

1-o-Tolylprop-2-en-1-ol

Cat. No.: B13574254
CAS No.: 39627-62-8
M. Wt: 148.20 g/mol
InChI Key: OPCZQNWWXIQJJQ-UHFFFAOYSA-N
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Description

1-(o-tolyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H12O It is a derivative of propargylic alcohol, featuring a tolyl group attached to the propargylic carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(o-tolyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of o-tolylacetylene with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via the addition of the acetylene to the formaldehyde, followed by a rearrangement to form the desired product .

Industrial Production Methods

Industrial production of 1-(o-tolyl)prop-2-en-1-ol typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .

Chemical Reactions Analysis

Types of Reactions

1-(o-tolyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(o-tolyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(o-tolyl)prop-2-en-1-ol depends on the specific reaction or application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The molecular pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(p-tolyl)prop-2-en-1-ol: Similar structure but with a para-tolyl group.

    1-(m-tolyl)prop-2-en-1-ol: Similar structure but with a meta-tolyl group.

    Propargyl alcohol: Lacks the tolyl group, simpler structure.

Uniqueness

1-(o-tolyl)prop-2-en-1-ol is unique due to the presence of the ortho-tolyl group, which can influence its reactivity and interactions compared to its para and meta counterparts. This structural difference can lead to variations in physical properties, chemical reactivity, and biological activity .

Properties

CAS No.

39627-62-8

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1-(2-methylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H12O/c1-3-10(11)9-7-5-4-6-8(9)2/h3-7,10-11H,1H2,2H3

InChI Key

OPCZQNWWXIQJJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C=C)O

Origin of Product

United States

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